3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
Overview
Description
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes It features a bromine atom at the third position and a 3,3-difluoropyrrolidin-1-yl group at the fourth position on the benzene ring, with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid.
Reduction: 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoropyrrolidinyl groups can influence its binding affinity and specificity towards these targets. The aldehyde group can also undergo reactions with nucleophiles, forming covalent bonds with biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile
- 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
- 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)phenol
Uniqueness
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is unique due to the presence of both the bromine atom and the 3,3-difluoropyrrolidinyl group, which can significantly influence its chemical reactivity and biological activity. The aldehyde functional group also provides a versatile site for further chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO/c12-9-5-8(6-16)1-2-10(9)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDKGZRHJJIRNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211466 | |
Record name | Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001211466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707365-36-3 | |
Record name | Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-pyrrolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707365-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001211466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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